Methyl 1-phenyl-1H-indole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-phenyl-1H-indole-6-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a methyl ester group at the 6-position of the indole ring and a phenyl group at the 1-position. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-phenyl-1H-indole-6-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of phase-transfer catalysis and other advanced techniques can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-phenyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Indole-6-carboxylic acid derivatives.
Reduction: Indole-6-methanol derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 1-phenyl-1H-indole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its role in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-phenyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Methyl indole-6-carboxylate
- Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate
- Methyl 6-nitro-1H-indole-2-carboxylate
Uniqueness
Methyl 1-phenyl-1H-indole-6-carboxylate is unique due to the presence of both a phenyl group at the 1-position and a methyl ester group at the 6-position. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C16H13NO2 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 1-phenylindole-6-carboxylate |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)13-8-7-12-9-10-17(15(12)11-13)14-5-3-2-4-6-14/h2-11H,1H3 |
InChI Key |
YXFIJLBGEUKEFK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.